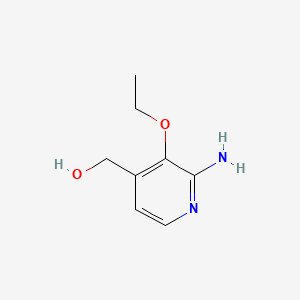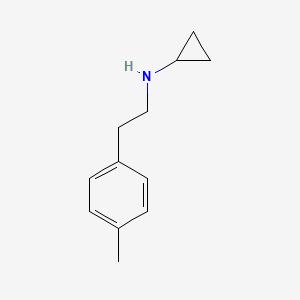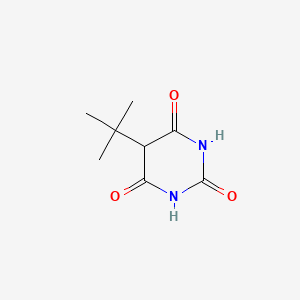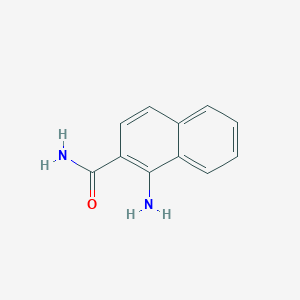
2-(3-Methoxyphenyl)-4-(trifluoromethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is a chemical compound belonging to the quinazoline family. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure of this compound features a quinazoline core with dimethoxy substituents at positions 6 and 7, and a propanediamine moiety attached to the nitrogen at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of Propanediamine Moiety: The final step involves the nucleophilic substitution reaction where the propanediamine moiety is attached to the nitrogen at position 1 of the quinazoline core.
Industrial Production Methods
Industrial production methods for N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanediamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide: Another quinazoline derivative with similar structural features.
4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline: Known for its kinase inhibitory properties.
Uniqueness
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is unique due to its specific propanediamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential therapeutic applications.
特性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2O/c1-17-8-4-2-3-7(5-8)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChIキー |
RICWSHLGDRPDKV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)





![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)


![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)



